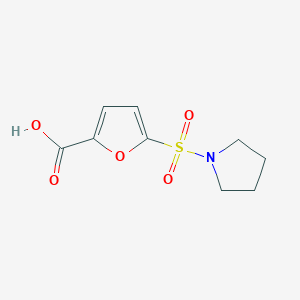5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
CAS No.: 933690-52-9
Cat. No.: VC3344817
Molecular Formula: C9H11NO5S
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933690-52-9 |
|---|---|
| Molecular Formula | C9H11NO5S |
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12) |
| Standard InChI Key | MHVZQTXAVRFEPX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a heterocyclic compound containing both furan and pyrrolidine moieties connected via a sulfonyl group. The compound exhibits specific structural characteristics that contribute to its chemical behavior and potential applications in various fields.
Basic Chemical Information
The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO5S |
| Molecular Weight | 245.25234 g/mol |
| CAS Number | Not explicitly stated in sources |
| Structural Features | Furan ring with carboxylic acid at C-2 position and pyrrolidinylsulfonyl group at C-5 position |
The molecular structure features a furan ring as the core scaffold, with a carboxylic acid group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 5-position. This arrangement creates a molecule with both acidic (carboxylic acid) and potential hydrogen bond-accepting (sulfonyl) functionalities .
Structural Comparison with Related Compounds
To better understand the structural uniqueness of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, it is valuable to compare it with analogous compounds that share similar structural elements. A closely related compound is 2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid, which differs in the position of the carboxylic acid group (3-position instead of 2-position) and contains an additional methyl group .
The key differences between these compounds are summarized in the following table:
| Feature | 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid | 2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid |
|---|---|---|
| Molecular Formula | C9H11NO5S | C10H13NO5S |
| Molecular Weight | 245.25 g/mol | 259.28 g/mol |
| Carboxylic Acid Position | 2-position | 3-position |
| Additional Substituents | None | Methyl group at 2-position |
| CAS Number | Not explicitly stated | 306936-43-6 |
These structural differences likely affect the physical, chemical, and biological properties of these compounds, potentially leading to different applications and behaviors in various contexts .
| Quantity | Price (USD) |
|---|---|
| 1 gram | $852.55 |
| 2.5 grams | $1,227.82 |
| 5 grams | $1,548.26 |
This pricing structure indicates a significant economy of scale, with the per-gram cost decreasing substantially as the purchase quantity increases. The relatively high cost suggests specialized synthesis requirements and limited production volumes .
Market Positioning
When compared to related compounds, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid appears to be positioned as a specialized research chemical. Its pricing structure suggests it is primarily targeted toward research applications rather than industrial-scale usage. This is consistent with the typical market positioning of specialized heterocyclic compounds with unique functional group arrangements .
Physical and Chemical Properties
Chemical Reactivity Profile
The expected chemical reactivity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid would be influenced by its key functional groups:
-
Carboxylic Acid Group: Capable of typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases
-
Sulfonyl Group: Relatively stable but potentially reactive toward strong nucleophiles
-
Furan Ring: Susceptible to electrophilic aromatic substitution reactions and potentially Diels-Alder reactions
This reactivity profile would influence both its stability under various conditions and its potential utility in chemical synthesis applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume